molecular formula C5H6O5 B587681 Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester CAS No. 150134-08-0

Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester

Cat. No. B587681
M. Wt: 146.098
InChI Key: HOMGCVPJOFSUEQ-HRFVKAFMSA-N
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Description

“Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester” is a chemical compound with the empirical formula C6H8O5 . It is also known as (2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves a 6-step enantioselective process, which includes the biologically significant amino acid, (2S,3R)-3-methylglutamate . The overall yields range from 52–65% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC([C@@H]1C@@H=O)O1)=O . This notation indicates the spatial configuration of the molecule, with the @@ symbols denoting the stereochemistry at the carbon atoms.


Chemical Reactions Analysis

The reaction mechanism involves a concerted reaction with a four-part, circular transition state . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.12 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Safety And Hazards

The safety data sheet for a similar compound, α,β-Dibromohydrocinnamic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . While this data is not specific to “Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester”, it provides some insight into the potential hazards of related compounds.

properties

IUPAC Name

(2S,3S)-3-methoxycarbonyloxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMGCVPJOFSUEQ-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxirane-(2S,3S)-dicarboxylic acid monomethyl ester

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